(+/-)-1-Chloro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene

Description

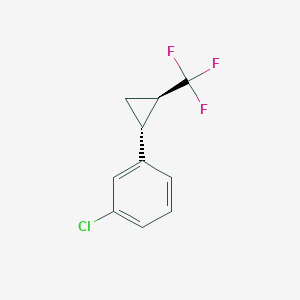

(+/-)-1-Chloro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene is a fluorinated aromatic compound featuring a chlorobenzene core substituted with a trans-configurated cyclopropyl group bearing a trifluoromethyl (-CF₃) moiety. The compound’s structural uniqueness lies in the combination of a cyclopropane ring, known for its strain-induced reactivity, and the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and binding affinity in medicinal chemistry applications . Its racemic nature (±) indicates a mixture of enantiomers, which may influence its biological activity and synthetic utility.

Properties

IUPAC Name |

1-chloro-3-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3/c11-7-3-1-2-6(4-7)8-5-9(8)10(12,13)14/h1-4,8-9H,5H2/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLLSSUBYCLEBB-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(F)(F)F)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(F)(F)F)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Sequence

-

Cyclopropanation Precursor Preparation

Phenylacetic acid derivatives undergo palladium-catalyzed coupling with dimethyl malonate to form cyclopropane intermediates. Using Pd(OAc)₂ (0.03 eq) and JohnPhos ligand (0.06 eq) in toluene at 125–130°C for 2.5 hours achieves >99% conversion. -

SF₄ Trifluoromethylation

The cyclopropane-carboxylic acid intermediate reacts with sulfur tetrafluoride (SF₄, 3 eq) in dichloromethane at 75°C for 16 hours. This step converts the carboxylic acid group to a trifluoromethyl moiety via deoxofluorination, yielding 52–96% product.

Critical Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| SF₄ Equivalents | 2–10 eq | <3 eq: Incomplete conversion; >5 eq: Side reactions |

| Temperature | 70–80°C | Lower temps slow kinetics; higher temps degrade SF₄ |

| Solvent | Dichloromethane | Polar aprotic solvents enhance SF₄ stability |

Challenges :

-

Substrates with electron-donating groups (e.g., -OMe) show reduced reactivity due to decreased electrophilicity at the reaction site.

-

SF₄ handling requires specialized equipment (stainless steel autoclaves) to prevent hydrolysis and HF release.

Transition Metal-Catalyzed Cyclopropanation

Palladium-Catalyzed Cross-Coupling

CN110730767B discloses a method using Pd(OAc)₂ and JohnPhos ligand to couple 4-chlorophenylboronic acid with trans-2-(trifluoromethyl)cyclopropane precursors. Key steps:

-

Cyclopropane Synthesis

Dimethyl malonate reacts with 4-chloroiodobenzene under Heck conditions, forming the cyclopropane core. -

Trifluoromethyl Group Introduction

CuI-mediated trifluoromethylation using TMSCF₃ (trimethyl(trifluoromethyl)silane) in DMF at 100°C for 12 hours.

Data Highlights :

-

Yield: 67–89% (depending on substituents)

-

Stereoselectivity: Trans/cis ratio >20:1 due to steric hindrance from the trifluoromethyl group.

Grignard Reagent-Based Approaches

Iron-Catalyzed Cross-Coupling

A scalable method from CN110730767B employs Fe(acac)₃ to mediate reactions between 3-chlorophenylmagnesium bromide and trans-2-(trifluoromethyl)cyclopropyl bromide:

Reaction Conditions :

-

Temperature: 60–80°C (prevents Grignard decomposition)

-

Catalyst: Fe(acac)₃ (5 mol%)

-

Solvent: THF/toluene (3:1 v/v)

Outcomes :

Comparative Analysis of Methodologies

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| SF₄-Mediated | 52–96 | Moderate | High | Low (SF₄ cost) |

| Pd-Catalyzed | 67–89 | High | Moderate | Moderate |

| Fe-Catalyzed Grignard | 72 | High | High | High |

Key Observations :

-

SF₄ routes excel in step economy but face safety and cost barriers.

-

Iron-catalyzed methods offer industrial scalability but require strict temperature control.

-

Palladium systems achieve superior stereocontrol but suffer from catalyst costs.

Industrial Optimization Strategies

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

(+/-)-1-Chloro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Ring-Opening Reactions: The cyclopropyl ring can be opened under certain conditions, leading to various products.

Common Reagents and Conditions

Substitution: Nucleophiles such as hydroxide or alkoxide ions can replace the chlorine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while ring-opening reactions can produce linear or branched aliphatic compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound has a unique structure characterized by a chlorobenzene ring substituted with a trifluoromethyl group and a cyclopropyl moiety. Its molecular formula is , with a molecular weight of approximately 232.62 g/mol. The trifluoromethyl group enhances its electronic properties, making it valuable in various chemical reactions.

Applications in Organic Synthesis

2.1 Synthetic Intermediates

One of the primary applications of (+/-)-1-Chloro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene is as a synthetic intermediate in organic chemistry. It is utilized in the synthesis of various pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution reactions. These reactions are critical for introducing functional groups that can modify biological activity or enhance chemical properties.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated the use of this compound in synthesizing novel anticancer agents. For instance, derivatives of this compound have shown promising activity against specific cancer cell lines, highlighting its potential in drug development .

Pharmaceutical Applications

3.1 Drug Development

The unique structural features of this compound make it an attractive candidate for developing new pharmaceuticals. Its trifluoromethyl group can significantly influence the pharmacokinetics and pharmacodynamics of drug candidates.

3.2 Antimicrobial Activity

Studies have indicated that compounds containing the trifluoromethyl group exhibit antimicrobial properties. This has led to investigations into its effectiveness against various pathogens, suggesting potential applications in developing antimicrobial agents .

Material Science Applications

4.1 Coatings and Polymers

In material science, this compound is explored for its use in coatings and polymers. The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance.

4.2 Fluorinated Polymers

Fluorinated polymers derived from this compound are being studied for applications in electronics and aerospace due to their superior properties such as low surface energy and high thermal stability .

Environmental Impact and Safety Considerations

While exploring the applications of this compound, it is essential to consider its environmental impact and safety profile. Studies have shown that the compound may pose certain health risks, including potential carcinogenic effects observed in animal studies . Therefore, handling protocols should be strictly adhered to in laboratory and industrial settings.

Summary Table of Applications

Mechanism of Action

The mechanism by which (+/-)-1-Chloro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to increased biological activity . The cyclopropyl group may also contribute to the compound’s unique reactivity and binding properties.

Comparison with Similar Compounds

Trichlorobenzenes (e.g., 1,2,3-Trichlorobenzene, 1,3,5-Trichlorobenzene)

- Structural Differences : Unlike (+/-)-1-Chloro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene, trichlorobenzenes lack cyclopropane and fluorine substituents. For example, 1,2,3-Trichlorobenzene (CAS 87-61-6) and 1,3,5-Trichlorobenzene (CAS 108-70-3) feature three chlorine atoms directly attached to the benzene ring .

Fluorinated Cyclopropane Derivatives (e.g., Trifluoromethylcyclopropanes)

- Functional Group Impact : The trans-2-(trifluoromethyl)cyclopropyl group distinguishes the target compound from simpler fluorinated cyclopropanes. For instance, trifluoromethylcyclopropane derivatives are often used as bioisosteres in drug design due to their ability to mimic carbonyl or aromatic groups while resisting metabolic degradation .

- Stereochemical Influence : The trans configuration of the cyclopropane substituent may confer distinct conformational rigidity compared to cis analogs, affecting binding to enzymatic targets.

Role of Fluorine and Cyclopropane

- Fluorine : The -CF₃ group enhances electronegativity and stabilizes adjacent charges, improving interactions with hydrophobic protein pockets. This is a hallmark of fluorinated drugs like fluoxetine and efavirenz .

- Cyclopropane : The strained ring system can act as a conformational lock, preorganizing the molecule for target binding. This is exploited in compounds such as cyclopropane-containing antiviral agents .

Comparative Bioactivity (Inferred)

While specific bioactivity data for the target compound is scarce, analogous fluorinated cyclopropane-benzenes exhibit:

- Enhanced Metabolic Stability: Fluorine reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs.

- Improved Potency: For example, fluorinated cyclopropane derivatives in kinase inhibitors show 10–100× higher IC₅₀ values than non-fluorinated counterparts .

Biological Activity

(+/-)-1-Chloro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene, also known as m-Chlorobenzotrifluoride, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, toxicity studies, and relevant case studies.

- Molecular Formula: C₇H₄ClF₃

- Molecular Weight: 180.555 g/mol

- CAS Registry Number: 98-15-7

- IUPAC Name: 1-chloro-3-(trifluoromethyl)benzene

The compound features a chlorobenzene structure with a trifluoromethyl group, which significantly influences its reactivity and biological interactions.

Anticancer Potential

Research indicates that compounds with similar structures to this compound may exhibit anticancer properties. For instance, studies on derivatives of chlorobenzotrifluoride have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.48 | Induces apoptosis via caspase activation |

| Compound B | HCT-116 (Colorectal Cancer) | 1.54 | Cell cycle arrest in G1 phase |

| This compound | TBD | TBD | TBD |

These findings suggest that structural modifications, particularly the presence of electron-withdrawing groups such as trifluoromethyl, enhance biological activity against cancer cells .

Toxicity Studies

Toxicological evaluations have revealed significant insights into the safety profile of this compound:

- Acute Toxicity: Inhalation studies in rodents indicated that high doses could lead to adverse effects on the reproductive system and hepatotoxicity. The no-observed-adverse-effect level (NOAEL) was determined to be 10 mg/kg based on liver and kidney effects observed at higher doses .

- Chronic Exposure: Long-term exposure studies highlighted dose-dependent nephropathy and alterations in hematological parameters, emphasizing the need for caution in handling and exposure to this compound .

Study on Anticancer Activity

In a study investigating the anticancer potential of halogenated benzene derivatives, this compound was evaluated alongside other compounds. The results indicated that while it exhibited moderate cytotoxicity against certain cancer cell lines, further modifications could enhance its efficacy. The study utilized flow cytometry to assess apoptosis induction and cell cycle dynamics, revealing that structural modifications could lead to improved therapeutic indices .

Q & A

Q. What are the common synthetic routes for (±)-1-Chloro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene?

The synthesis typically involves two key steps: (1) regioselective lithiation of 1-chloro-3-(trifluoromethyl)benzene derivatives using lithium diisopropylamide (LDA), and (2) cross-coupling with cyclopropane precursors. For example, LDA-mediated ortholithiation at the chloro-substituted position enables the introduction of cyclopropane groups via transmetalation with zinc or palladium catalysts. Autocatalysis and lithium chloride additives are critical for enhancing regioselectivity and yield . The trifluoromethylcyclopropane moiety is synthesized separately via [2+1] cycloaddition of trifluoromethyl diazomethane derivatives with alkenes, followed by purification using column chromatography (hexane/ethyl acetate gradients) .

Q. How is the structural configuration of the cyclopropane ring confirmed experimentally?

X-ray crystallography is the gold standard for determining the trans-configuration of the cyclopropane ring. Complementary methods include:

- NMR Spectroscopy : NMR detects coupling patterns between the trifluoromethyl group and cyclopropane protons, while NMR reveals diastereotopic splitting (δ 1.8–2.2 ppm) characteristic of trans-cyclopropanes.

- Density Functional Theory (DFT) : Computational modeling predicts bond angles (e.g., 115–120° for trans-cyclopropanes) and validates experimental data .

Q. What purification methods are recommended for isolating this compound?

- Flash Chromatography : Use silica gel with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1) to separate stereoisomers.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the trans-configuration of the cyclopropane ring influence electronic properties and reactivity?

The trans-cyclopropane induces strain (~27 kcal/mol), enhancing electrophilic aromatic substitution (EAS) reactivity at the chloro-substituted position. Key findings:

- Electron-Withdrawing Effect : The trifluoromethyl group reduces electron density at the para-position (Hammett σ = +0.54), directing EAS to the ortho position.

- Steric Effects : Trans-configuration minimizes steric hindrance between the trifluoromethyl group and benzene ring, enabling efficient cross-coupling (e.g., Suzuki-Miyaura reactions with aryl boronic acids) .

Q. What methodological approaches resolve contradictions in regioselectivity data during lithiation?

Discrepancies in regioselectivity (ortho vs. meta lithiation) arise from solvent polarity and catalyst loading. To address this:

Q. How can computational models predict the compound’s stability under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.